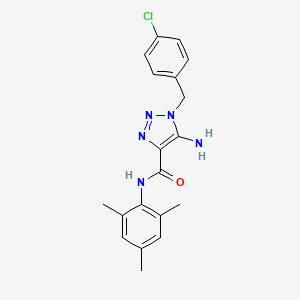

![molecular formula C21H20ClN5 B2706339 1-[3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine CAS No. 866345-59-7](/img/structure/B2706339.png)

1-[3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

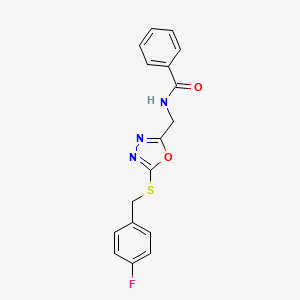

The compound you mentioned seems to be a derivative of the [1,2,3]-triazolo [1,5-a] quinoxalin-4 (5 H )-one scaffold . These are relevant structural templates in both natural and synthetic biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds often involves the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality is usually performed .

Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the use of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using techniques like IR absorption spectra and 1 H-NMR spectrum .

Scientific Research Applications

Medicinal Chemistry

1,2,3-triazoles exhibit important applications in pharmaceutical chemistry. Researchers have explored their potential as bioactive scaffolds. Specifically, this compound could serve as a starting point for designing novel drugs. Its structural features may allow for interactions with biological targets, making it a valuable candidate for drug discovery .

Anticancer Properties

Investigations into the biological properties of 1,2,3-triazoles have revealed potential anticancer activity. Researchers have tested related compounds against various human tumor cell lines, including melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer .

Green Chemistry and Mechanochemistry

In recent years, green chemistry has become a focal point in research. Nonconventional methods, such as ultrasound chemistry and mechanochemistry, have been explored for synthesizing 1,2,3-triazoles. These approaches minimize waste, energy consumption, and the use of toxic solvents. The compound could be synthesized using these environmentally friendly techniques .

Biological Properties

Apart from its potential as a drug scaffold, this compound’s biological properties are of interest. Researchers have even investigated its formal cycloreversion under mechanical forces, which could have implications in biological systems .

Fluorescent Imaging and Materials Science

While absent in nature, 1,2,3-triazoles find broad applications beyond medicinal chemistry. They play roles in organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, fluorescent imaging, and materials science .

Photoluminescent and Photorefractive Materials

Related compounds, such as 1,3,5-trisubstituted-4,5-dihydro-1,2,3-triazoles, exhibit excellent fluorescence properties. These materials can be used in photoluminescent applications, organic nonlinear optics, and photorefractive devices .

Mechanism of Action

Target of Action

Similar compounds such as triazole and quinazoline derivatives have been found to interact with a variety of enzymes and receptors . These interactions contribute to their broad-spectrum biological activities.

Mode of Action

It is known that triazole and quinazoline derivatives can bind with high affinity to multiple receptors, leading to various biological responses .

Biochemical Pathways

Compounds with similar structures, such as triazole and quinazoline derivatives, have been shown to influence a variety of biochemical pathways, leading to diverse biological activities .

Result of Action

Similar compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .

Action Environment

It is known that environmental factors can significantly impact the effectiveness of similar compounds .

Safety and Hazards

Future Directions

The future directions for research into similar compounds often involve further optimization for the retrieved hit compounds . The triazoloquinoxaline scaffold is considered a versatile moiety, and an important structural template for the design and synthesis of novel biologically relevant compounds .

properties

IUPAC Name |

3-(4-chlorophenyl)-5-(3-methylpiperidin-1-yl)triazolo[1,5-a]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN5/c1-14-5-4-12-26(13-14)20-17-6-2-3-7-18(17)27-21(23-20)19(24-25-27)15-8-10-16(22)11-9-15/h2-3,6-11,14H,4-5,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCNVGUSMPKBGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-4-isopropyl-1,5-dioxo-2-[3-(trifluoromethyl)benzyl]-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2706256.png)

![4-{[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid](/img/structure/B2706257.png)

![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide hydrochloride](/img/structure/B2706265.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2706267.png)